3-(4-((2-Aminoethyl)amino)-1,2,5-oxadiazol-3-yl)-4-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one hydrochloride
Overview
Description
3-(4-((2-Aminoethyl)amino)-1,2,5-oxadiazol-3-yl)-4-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one hydrochloride is a useful research compound. Its molecular formula is C12H11BrClFN6O3 and its molecular weight is 421.61. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Research shows that derivatives of 1,2,4-oxadiazoles, which are structurally similar to the specified compound, have been explored for their antimicrobial properties. For instance, Bayrak et al. (2009) synthesized compounds starting from isonicotinic acid hydrazide, showing moderate to good antimicrobial activity (Bayrak et al., 2009). Additionally, Demirbaş et al. (2010) explored 1,3,4-oxadiazol derivatives, finding that most showed good or moderate antibacterial activities (Demirbaş et al., 2010).
Antileishmanial Activity
The antileishmanial properties of 1,2,4-triazole derivatives, which share a similar chemical framework, were studied by Süleymanoğlu et al. (2017). They found that one of their synthesized 4-amino-1,2,4-triazole derivatives exhibited remarkable activity against Leishmania infantum (Süleymanoğlu et al., 2017).
Chemical Properties and Synthesis
Various studies have focused on the synthesis and chemical properties of compounds related to 1,2,4-oxadiazoles. For example, Stepanov et al. (2019) scrutinized the chemical properties of a similar compound, examining acylation reactions and transformations of the oxadiazole ring (Stepanov et al., 2019).
Energetic Materials
Compounds based on 1,2,4-oxadiazoles have also been explored as potential energetic materials. Yu et al. (2017) synthesized derivatives of 1,2,4-oxadiazoles and found that they exhibited moderate thermal stability and insensitivity towards impact and friction, indicating potential applications as energetic materials (Yu et al., 2017).
Properties
IUPAC Name |
3-[4-(2-aminoethylamino)-1,2,5-oxadiazol-3-yl]-4-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrFN6O3.ClH/c13-7-5-6(1-2-8(7)14)20-11(19-22-12(20)21)9-10(16-4-3-15)18-23-17-9;/h1-2,5H,3-4,15H2,(H,16,18);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYPORXMNMOVEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=NOC2=O)C3=NON=C3NCCN)Br)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClFN6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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